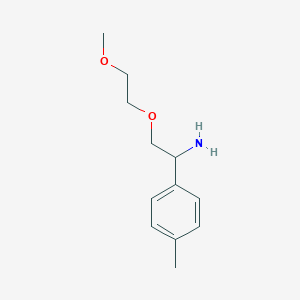
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyethoxy group and a p-tolyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-Methoxyethoxy)ethanol and p-toluidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts may include acids or bases.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogens or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May produce primary or secondary amines.
Substitution: Can result in halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Lacks the p-tolyl group, resulting in different chemical properties.
1-(p-Tolyl)ethan-1-amine: Does not have the methoxyethoxy group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine is unique due to the presence of both the methoxyethoxy and p-tolyl groups, which confer specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12H,7-9,13H2,1-2H3 |
InChI Key |
BANIOZCZPAHLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















